molecular formula C5H4ClFN2S B1356920 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine CAS No. 6096-45-3

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine

Cat. No.: B1356920
CAS No.: 6096-45-3
M. Wt: 178.62 g/mol
InChI Key: UQWYZGXKPJZPLU-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine is a heterocyclic organic compound with the molecular formula C5H4ClFN2S It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine typically involves the introduction of chloro, fluoro, and methylsulfanyl groups onto a pyrimidine ring. One common method involves the reaction of 4-chloro-5-fluoropyrimidine with methylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated pyrimidine derivatives.

Scientific Research Applications

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of chloro, fluoro, and methylsulfanyl groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
  • 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine
  • 2-(Methylsulfanyl)-6-propyl-4(3H)-pyrimidinone

Uniqueness

4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine is unique due to the combination of chloro, fluoro, and methylsulfanyl groups on the pyrimidine ring. This specific arrangement of substituents can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-chloro-5-fluoro-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2S/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWYZGXKPJZPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577162
Record name 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6096-45-3
Record name 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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